molecular formula C12H6Cl4N2O4 B1678608 Pyrroxamycin CAS No. 105888-54-8

Pyrroxamycin

Cat. No.: B1678608
CAS No.: 105888-54-8
M. Wt: 384 g/mol
InChI Key: CUPRKSFMHRXAFA-UHFFFAOYSA-N
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Description

Pyrroxamycin, also known as Dioxapyrrolomycin, is a novel antibiotic produced by the bacterium Streptomyces sp. S46506. It is known for its activity against Gram-positive bacteria and dermatophytes. The chemical structure of this compound was determined using chemical properties, X-ray crystallography, and 13C NMR spectroscopy analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrroxamycin is synthesized through a series of chemical reactions involving the manipulation of pyrrole structuresThe reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces sp. S46506. The fermentation process is optimized to maximize the yield of this compound. After fermentation, the compound is isolated and purified using various chromatographic techniques. The industrial production process ensures that this compound is produced in sufficient quantities for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Pyrroxamycin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyrroxamycin has several scientific research applications, including:

Mechanism of Action

Pyrroxamycin exerts its effects by inhibiting the growth of Gram-positive bacteria and dermatophytes. The compound targets specific enzymes and pathways involved in bacterial cell wall synthesis and protein synthesis. By disrupting these essential processes, this compound effectively inhibits bacterial growth and proliferation .

Comparison with Similar Compounds

Uniqueness of Pyrroxamycin: this compound is unique due to its specific chemical structure, which includes a benzodioxane moiety and multiple chlorine atoms. This structure contributes to its potent activity against Gram-positive bacteria and dermatophytes, distinguishing it from other similar compounds .

Properties

IUPAC Name

2,3-dichloro-5-[(4S)-6,8-dichloro-4H-1,3-benzodioxin-4-yl]-4-nitro-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4N2O4/c13-4-1-5-10(6(14)2-4)21-3-22-11(5)8-9(18(19)20)7(15)12(16)17-8/h1-2,11,17H,3H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPRKSFMHRXAFA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC(C2=C(O1)C(=CC(=C2)Cl)Cl)C3=C(C(=C(N3)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1O[C@@H](C2=C(O1)C(=CC(=C2)Cl)Cl)C3=C(C(=C(N3)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601140134
Record name 2,3-Dichloro-5-[(4S)-6,8-dichloro-4H-1,3-benzodioxin-4-yl]-4-nitro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105888-54-8
Record name 2,3-Dichloro-5-[(4S)-6,8-dichloro-4H-1,3-benzodioxin-4-yl]-4-nitro-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105888-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrroxamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105888548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dichloro-5-[(4S)-6,8-dichloro-4H-1,3-benzodioxin-4-yl]-4-nitro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRROXAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9AXN5H81T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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